Ethyl piperidinoacetylaminobenzoate
Overview
Description
Ethyl piperidinoacetylaminobenzoate is a small molecule compound with the chemical formula C16H22N2O3 . It is primarily used as a medication for the symptomatic treatment of acute and chronic gastritis . This compound is known for its ability to alleviate abdominal pain, burning sensations in the esophagus and stomach, and belching .
Preparation Methods
The synthesis of ethyl piperidinoacetylaminobenzoate involves the reaction of piperidine with ethyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl piperidinoacetylaminobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl piperidinoacetylaminobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is used in pharmacological research to develop new treatments for gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl piperidinoacetylaminobenzoate involves its interaction with specific molecular targets in the body . It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in gastrointestinal function . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Ethyl piperidinoacetylaminobenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: This compound is a precursor in the synthesis of this compound and has similar pharmacological properties.
Piperidine derivatives: These compounds share the piperidine moiety and have diverse pharmacological activities.
Benzoic acid derivatives: These compounds share the benzoic acid moiety and are used in various pharmaceutical applications.
This compound is unique due to its specific combination of functional groups and its targeted effects on gastrointestinal disorders .
Properties
IUPAC Name |
ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGIFPJNYPWBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048850 | |
Record name | Sulcaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-21-8 | |
Record name | Ethyl 4-[[2-(1-piperidinyl)acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41653-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl piperidinoacetylaminobenzoate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperidinoacetylaminobenzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulcaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL PIPERIDINOACETYLAMINOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M452G7O1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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